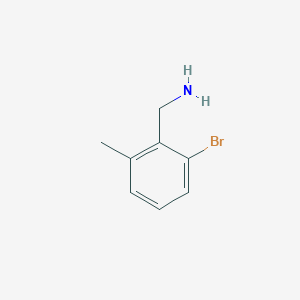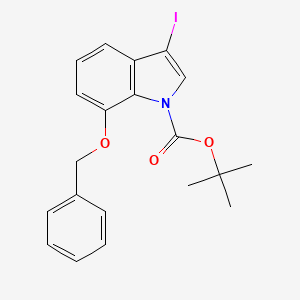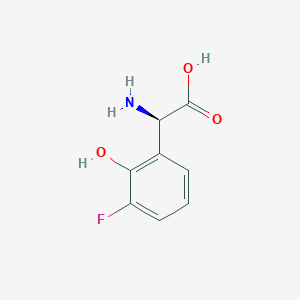
(R)-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols as starting materials can lead to the formation of the desired chiral amino acid through a series of reactions including protection, substitution, and deprotection steps.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction with the target. The amino acid moiety can mimic natural substrates or inhibitors, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-methyl-2-hydroxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)/t6-/m1/s1 |
Clave InChI |
PVQKRYGMIZELKA-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)O)[C@H](C(=O)O)N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


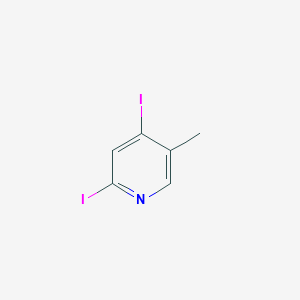
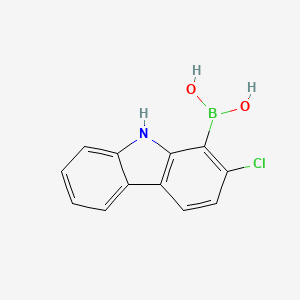
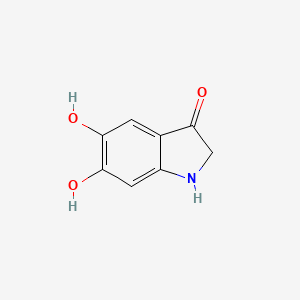
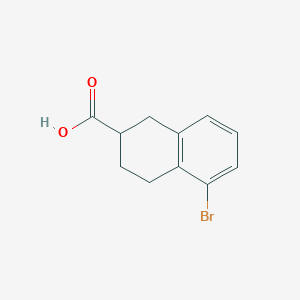


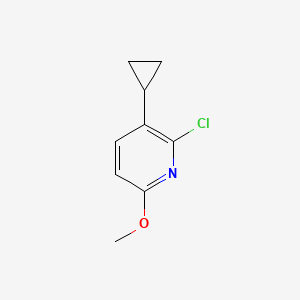
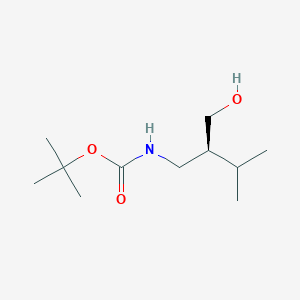

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)

